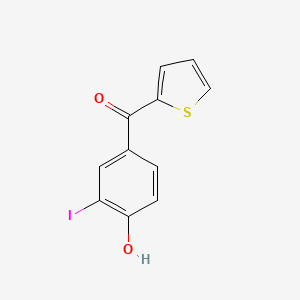
1-(4-Acetyl-1-naphthyloxy)-2-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetyl-1-naphthyloxy)-2-hexanone is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with an acetyl group and an oxy-hexanone chain
Vorbereitungsmethoden
The synthesis of 1-(4-Acetyl-1-naphthyloxy)-2-hexanone typically involves several steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes acetylation to introduce the acetyl group.
Formation of the Ether Linkage: The acetylated naphthalene is then reacted with a suitable alkyl halide to form the ether linkage.
Introduction of the Hexanone Chain:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(4-Acetyl-1-naphthyloxy)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The naphthalene ring and the hexanone chain can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetyl-1-naphthyloxy)-2-hexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug precursor.
Industry: The compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-2-hexanone involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. For example, the compound may bind to enzymes, altering their activity and influencing metabolic processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Acetyl-1-naphthyloxy)-2-hexanone can be compared with other similar compounds, such as:
1-(4-Acetyl-1-naphthyloxy)-prop-2-yl-carbamat: This compound has a similar structure but with a different alkyl chain, leading to different chemical and biological properties.
1-(4-Acetyl-1-naphthyloxy)-2-butanone: Another similar compound with a shorter alkyl chain, which may affect its reactivity and applications.
Eigenschaften
CAS-Nummer |
73663-71-5 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1-(4-acetylnaphthalen-1-yl)oxyhexan-2-one |
InChI |
InChI=1S/C18H20O3/c1-3-4-7-14(20)12-21-18-11-10-15(13(2)19)16-8-5-6-9-17(16)18/h5-6,8-11H,3-4,7,12H2,1-2H3 |
InChI-Schlüssel |
SAIAUJSZZHUFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)
